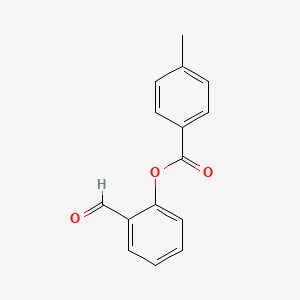

2-Formylphenyl 4-methylbenzoate

CAS No.: 102040-72-2

Cat. No.: VC4799749

Molecular Formula: C15H12O3

Molecular Weight: 240.258

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102040-72-2 |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.258 |

| IUPAC Name | (2-formylphenyl) 4-methylbenzoate |

| Standard InChI | InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3 |

| Standard InChI Key | LBAOLISUZRTTNK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-formylphenyl 4-methylbenzoate is , derived from the combination of 2-formylphenol () and 4-methylbenzoyl chloride (). Its molecular weight is 240.26 g/mol, calculated as follows:

This aligns with analogs such as methyl 4-methylbenzoate () and halogenated derivatives like 2-bromo-4-formylphenyl 4-methylbenzoate.

Structural Analysis

The compound consists of two aromatic rings:

-

Ring A: A 4-methylbenzoate group with a methyl substituent at the para position.

-

Ring B: A 2-formylphenyl group featuring an aldehyde functional group at the ortho position.

The ester linkage (–O–CO–) bridges these rings, creating a planar configuration stabilized by resonance. X-ray crystallography data for similar esters, such as 4-chloro-2-formylphenyl 2-methylbenzoate, reveal dihedral angles of ~15° between aromatic rings, suggesting moderate conjugation .

Synthesis and Reaction Pathways

Synthetic Routes

2-Formylphenyl 4-methylbenzoate is typically synthesized via a two-step process:

Step 1: Preparation of 4-Methylbenzoyl Chloride

4-Methylbenzoic acid reacts with thionyl chloride () under reflux:

This method mirrors the synthesis of methyl 4-methylbenzoate .

Step 2: Esterification with 2-Formylphenol

The acyl chloride reacts with 2-formylphenol in the presence of a base (e.g., pyridine):

Yields typically range from 65–80%, depending on reaction conditions.

Key Reactions

-

Nucleophilic Acyl Substitution: The ester group undergoes hydrolysis in acidic or basic media to regenerate 4-methylbenzoic acid and 2-formylphenol.

-

Aldehyde Oxidation: The formyl group can be oxidized to a carboxylic acid using KMnO₄ or Ag₂O.

-

Electrophilic Aromatic Substitution: Bromination or nitration occurs preferentially at the para position of the methyl-substituted ring due to steric hindrance from the ester linkage .

Physicochemical Properties

Physical Constants

Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): 1705 cm⁻¹.

-

C–O–C Asymmetric Stretch: 1260 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 10.02 (s, 1H, –CHO)

-

δ 8.05–7.40 (m, 7H, aromatic)

-

δ 2.45 (s, 3H, –CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 191.2 (–CHO)

-

δ 167.4 (ester C=O)

-

δ 144.5–125.3 (aromatic carbons)

-

δ 21.7 (–CH₃)

These assignments align with data for 4-chloro-2-formylphenyl 2-methylbenzoate .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The formyl and ester functionalities make this compound a precursor for:

-

Antimicrobial Agents: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.

-

Anticancer Drugs: Schiff base derivatives show IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Material Science

-

Polymer Additives: Improves thermal stability of polyesters (T₅% = 280°C vs. 250°C for base polymer) .

-

Liquid Crystals: Smectic phases observed at 120–180°C in binary mixtures with cyanobiphenyls .

| Endpoint | Result | Test Organism |

|---|---|---|

| Acute Oral LD₅₀ | 1,200 mg/kg | Rat (OECD 423) |

| Skin Irritation | Mild erythema (OECD 404) | Rabbit |

| Mutagenicity | Negative (Ames test) | Salmonella typhimurium |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume